ALT Reduction in NASH vs. Emricasan
In a Phase 2 clinical trial for NASH, Nivocasan (40 mg) reduced mean alanine aminotransferase (ALT) levels by 47 U/L from baseline after 4 weeks [1]. This effect size is notably larger than that observed in a separate Phase 2a NAFLD trial for emricasan (25 mg BID), which showed a median ALT reduction of 25.80 U/L after 28 days [2]. Both studies showed significance versus placebo, indicating that for research focused on hepatoprotection and liver enzyme normalization, Nivocasan provides a more pronounced biochemical response over a similar treatment duration.
| Evidence Dimension | Change in serum ALT from baseline after 4 weeks of treatment in NASH/NAFLD patients |
|---|---|
| Target Compound Data | Mean reduction of 47 U/L (P < 0.0001 vs. placebo) [1] |
| Comparator Or Baseline | Emricasan: Median reduction of 25.80 U/L (P = 0.02 vs. placebo) [2] |
| Quantified Difference | 21.2 U/L greater reduction with Nivocasan |
| Conditions | Nivocasan: Phase 2, 124 subjects, 4 weeks, 40 mg QD [1]. Emricasan: Phase 2a, 38 subjects, 28 days, 25 mg BID [2]. |
Why This Matters
This larger and more robust ALT reduction suggests that Nivocasan is a more potent tool for rapidly suppressing liver injury markers in preclinical and clinical research models.
- [1] Ratziu V, et al. A phase 2, randomized, double-blind, placebo-controlled study of GS-9450 in subjects with nonalcoholic steatohepatitis. Hepatology. 2012;55(2):419-428. View Source
- [2] Shiffman M, et al. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non-alcoholic fatty liver disease. Aliment Pharmacol Ther. 2019;49(1):64-73. View Source
